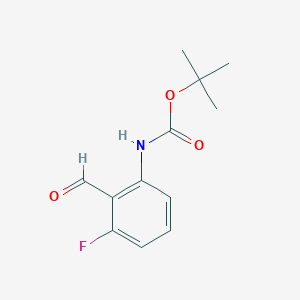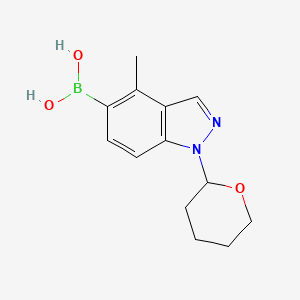
1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid (hereafter referred to as BPA) is a synthetic compound that has been used in a variety of scientific research applications. BPA is a boronic acid derivative of indazole and is characterized by its hydrophilic nature and high solubility in aqueous solutions. BPA has been used in a wide range of biochemical, physiological, and medical research applications due to its unique properties.
Applications De Recherche Scientifique
Indazole Derivatives and Therapeutic Applications
Indazole derivatives, including 1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid, have garnered interest for their significant pharmacological importance. These compounds possess a wide variety of biological activities, making them promising candidates for novel therapeutic agent development. Research highlights the promising anticancer and anti-inflammatory activities of these derivatives. Furthermore, applications extend to disorders involving protein kinases and neurodegeneration, showcasing the compounds' potential for creating new molecules with beneficial biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Organophosphorus Azoles and Stereochemical Studies
Research into organophosphorus azoles, including those related to indazole derivatives, employs 31P NMR spectroscopy combined with quantum chemistry. This approach has proven to be the most convenient and reliable for studying the stereochemical structure of these compounds, indicating the depth of analytical techniques applied to understand their potential applications. The focus on tetra-, penta-, and hexacoordinated phosphorus atoms in these studies provides insights into their Z/E isomerization, which could influence their biological activities and therapeutic applications (Larina, 2023).
Boronic Acid Sensors
The boronic acid functionality, as seen in the compound of interest, plays a crucial role in developing chemical sensors due to its reversible and covalent binding to Lewis bases and polyols. This property has led to the creation of sensors with high affinity and selectivity, which are essential in recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, and more. The double recognition sites in these sensors, including diboronic acids and monoboronic acids with another group or binding moiety, significantly improve their binding affinity and selectivity, demonstrating the compound's utility beyond pharmacological applications (Bian et al., 2019).
Propriétés
IUPAC Name |
[4-methyl-1-(oxan-2-yl)indazol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-9-10-8-15-16(13-4-2-3-7-19-13)12(10)6-5-11(9)14(17)18/h5-6,8,13,17-18H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWGDNRSRGGZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)
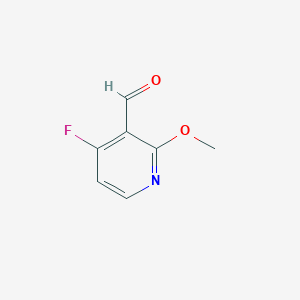
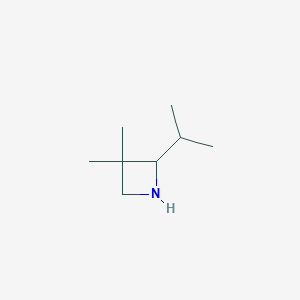
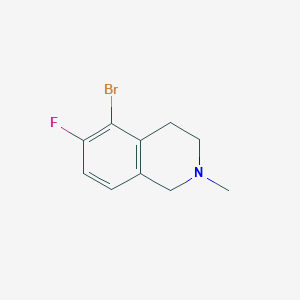
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)
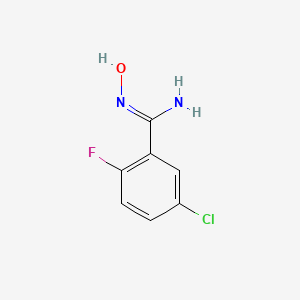
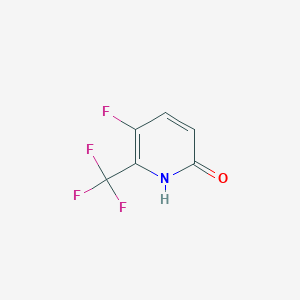
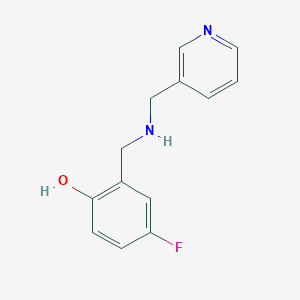
![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
